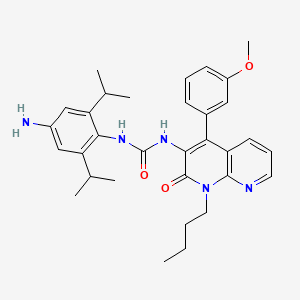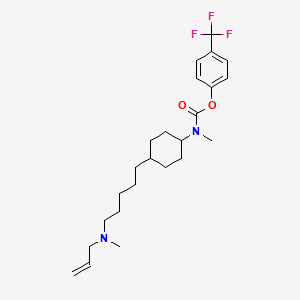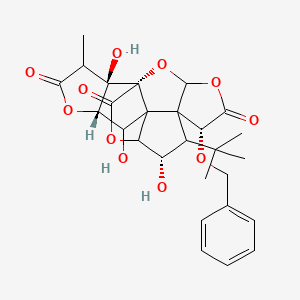![molecular formula C24H25N5OS B10771508 (1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771508.png)
(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID23374867C24” is a small molecular drug known by its synonyms GTPL6419 and BDBM50429651 It is primarily investigated for its potential therapeutic applications and is associated with various scientific research studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID23374867C24” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to form “PMID23374867C24” under controlled temperature and pressure conditions, often involving catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of “PMID23374867C24” typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: “PMID23374867C24” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“PMID23374867C24” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID23374867C24” involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins or receptors, leading to a series of biochemical events that modulate cellular functions. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
“PMID23374867C24” can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
GTPL6419: Shares a similar chemical structure and is investigated for similar therapeutic applications.
BDBM50429651: Another compound with comparable properties and research interest.
The uniqueness of “PMID23374867C24” lies in its specific chemical modifications and the resulting biological activity, which may offer advantages over other similar compounds in terms of efficacy, selectivity, and safety.
Properties
Molecular Formula |
C24H25N5OS |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H25N5OS/c1-4-6-17-7-5-8-20(25-17)21-22(15-9-10-19-16(12-15)13-29(3)27-19)28-31-24(21)26-23(30)18-11-14(18)2/h5,7-10,12-14,18H,4,6,11H2,1-3H3,(H,26,30)/t14-,18-/m1/s1 |
InChI Key |
DMJNZMXZSQWBRT-RDTXWAMCSA-N |
Isomeric SMILES |
CCCC1=NC(=CC=C1)C2=C(SN=C2C3=CC4=CN(N=C4C=C3)C)NC(=O)[C@@H]5C[C@H]5C |
Canonical SMILES |
CCCC1=NC(=CC=C1)C2=C(SN=C2C3=CC4=CN(N=C4C=C3)C)NC(=O)C5CC5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)

![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)



![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)
![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)
![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)
![3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10771523.png)
